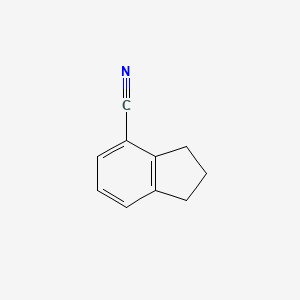

2,3-Dihydro-1H-indene-4-carbonitrile

説明

特性

CAS番号 |

15115-63-6 |

|---|---|

分子式 |

C10H9N |

分子量 |

143.18 g/mol |

IUPAC名 |

2,3-dihydro-1H-indene-4-carbonitrile |

InChI |

InChI=1S/C10H9N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6H2 |

InChIキー |

NTLQZJLDVPCONP-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C(=CC=C2)C#N |

正規SMILES |

C1CC2=C(C1)C(=CC=C2)C#N |

製品の起源 |

United States |

2,3-Dihydro-1H-indene-4-carbonitrile: Nomenclature, Structural Elucidation, and Synthetic Applications in S1P Receptor Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the bicyclic indane scaffold serves as a privileged structure for conferring lipophilicity, structural rigidity, and precise spatial orientation to pharmacophores. Specifically, 2,3-dihydro-1H-indene-4-carbonitrile (commonly referred to by its trivial name, 4-indancarbonitrile) and its C1-functionalized derivatives are critical building blocks in the synthesis of advanced therapeutics. Most notably, its functionalized derivatives act as the chiral core of Ozanimod, a highly selective sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis (MS) and ulcerative colitis (UC)[1].

This technical guide deconstructs the IUPAC nomenclature of this scaffold, details its physicochemical properties, and provides a self-validating, causality-driven protocol for the asymmetric synthesis of its most valuable pharmaceutical intermediate: (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

IUPAC Nomenclature and Structural Logic

Understanding the systematic nomenclature of 2,3-dihydro-1H-indene-4-carbonitrile requires deconstructing the molecule into its parent hydride, saturation state, and principal functional group. While chemists frequently use "indane" as a shorthand, IUPAC systematic rules prioritize the unsaturated parent structure.

-

The Parent Hydride (1H-indene): The core is a bicyclic system consisting of a benzene ring fused to a cyclopentadiene ring. The "1H" indicates the position of the indicated hydrogen (the inherently saturated carbon in the otherwise conjugated five-membered ring).

-

Saturation (2,3-dihydro): The prefix "2,3-dihydro" denotes the addition of hydrogen atoms across the C2=C3 double bond of the indene core. This fully saturates the five-membered ring, resulting in the structure trivially known as indane.

-

Principal Functional Group (4-carbonitrile): The suffix "-carbonitrile" indicates the presence of a cyano group (-C≡N). The locant "4" places this group on the aromatic ring, directly adjacent to the bridgehead carbon (C3a).

Structural nomenclature logic for 2,3-dihydro-1H-indene-4-carbonitrile.

Physicochemical Profiling

In drug development, the unfunctionalized 2,3-dihydro-1H-indene-4-carbonitrile is rarely used directly. Instead, it is oxidized or functionalized at the C1 position to create reactive handles for further coupling. The two most critical derivatives are the ketone precursor and the chiral amine intermediate[2],[3].

Table 1: Quantitative Physicochemical Data of Core Intermediates

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Physical State |

| Ketone Precursor | 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | C₁₀H₇NO | 157.17 g/mol | Off-white solid |

| Chiral Amine | (1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile HCl | 1306763-57-4 | C₁₀H₁₁ClN₂ | 194.66 g/mol | Solid powder |

Asymmetric Synthesis Protocol: A Self-Validating System

The synthesis of Ozanimod requires the stereospecific construction of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from its ketone precursor[4]. As a Senior Application Scientist, it is vital to understand that chemical transformations must not only be executed but rigorously validated in-process.

Step-by-Step Methodology & Causality

Step 1: Condensation and Imine Formation

-

Action: React 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile with (S)-(-)-tert-butylsulfinamide in toluene at 60°C, utilizing Titanium(IV) ethoxide (Ti(OEt)₄) as a promoter.

-

Causality: Ti(OEt)₄ serves a dual purpose. As a Lewis acid, it coordinates to the ketone oxygen, increasing the electrophilicity of the C1 carbon. Simultaneously, it acts as a highly efficient water scavenger, driving the equilibrium of the condensation reaction forward to yield the chiral sulfinyl imine.

Step 2: Diastereoselective Reduction (Kinetic Control)

-

Action: Cool the reaction mixture to -78°C and slowly add Sodium Borohydride (NaBH₄) in THF.

-

Causality: The bulky tert-butylsulfinyl group exerts profound steric hindrance, blocking one face of the imine. Conducting the reduction at cryogenic temperatures (-78°C) ensures strict kinetic control. The hydride attacks exclusively from the less hindered face, yielding the (S)-diastereomer with high stereofidelity.

Step 3: Selective Acidic Deprotection

-

Action: Treat the resulting (S)-sulfinamide with a solution of HCl in Methanol.

-

Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide. Methanol acts as a nucleophile to trap the leaving sulfinyl group. Crucially, these specific conditions prevent the unwanted hydrolysis of the sensitive C4-carbonitrile group, successfully precipitating the product as an amine hydrochloride salt.

In-Process Validation System

To ensure the protocol is self-validating, an aliquot of the unpurified reaction mixture post-reduction (Step 2) must be subjected to Chiral HPLC (using an OD-H column, 5% EtOH in hexanes). A diastereomeric excess (de) of >95% validates the kinetic control of the NaBH₄ reduction. Furthermore, ¹H-NMR must confirm the disappearance of the imine proton and the emergence of the characteristic C1 methine doublet.

Diastereoselective synthesis workflow for the (S)-1-amino intermediate.

Applications in Drug Development: S1P Receptor Modulation

The 2,3-dihydro-1H-indene-4-carbonitrile scaffold is not merely a structural spacer; it is the pharmacophoric heart of Ozanimod.

Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates lymphocyte egress from lymphoid tissues via G-protein-coupled receptors (GPCRs), specifically S1P₁ through S1P₅[5]. In the design of Ozanimod, the indane core provides the exact lipophilic and steric bulk required to nestle into the orthosteric binding pocket of the S1P₁ and S1P₅ receptors[1].

The C4-carbonitrile group is subsequently converted into a 1,2,4-oxadiazole ring during the final stages of Ozanimod synthesis[4]. This oxadiazole acts as a bioisostere, mimicking the phosphate headgroup of endogenous S1P, while the (S)-configured chiral amine at C1 directs the hydrophilic "west" portion of the molecule, ensuring high binding affinity and receptor subtype selectivity.

Conclusion

The IUPAC-designated 2,3-dihydro-1H-indene-4-carbonitrile scaffold exemplifies how rigid bicyclic systems can be leveraged in rational drug design. By mastering its nomenclature, understanding its physicochemical boundaries, and strictly controlling its asymmetric functionalization, medicinal chemists can reliably synthesize potent GPCR modulators. The causality-driven protocols outlined herein ensure that the translation from raw precursor to high-purity chiral intermediate remains robust, reproducible, and scientifically sound.

References

-

Drugs of the Future. "Ozanimod. Sphingosine 1-phosphate receptors 1 and 5 (S1P1 and S1P5) modulator." Portico. Available at: [Link]

-

Frontiers in Pharmacology. "Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5." Frontiers. Available at: [Link]

-

Journal of Medicinal Chemistry. "Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis." ACS Publications. Available at: [Link]

Sources

- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | 1306763-57-4 [chemicalbook.com]

- 4. Portico [access.portico.org]

- 5. pubs.acs.org [pubs.acs.org]

The Core Scaffold: 2,3-Dihydro-1H-indene-4-carbonitrile – CAS Registrations, Synthesis, and Applications in Drug Development

Executive Summary

In modern neuro-immunological drug development, the bicyclic indane scaffold has emerged as a privileged structure. While the unsubstituted base molecule, 2,3-dihydro-1H-indene-4-carbonitrile , represents the core structural motif, it is its functionalized derivatives—specifically the 1-oxo and 1-amino forms—that serve as the critical linchpins in pharmaceutical synthesis [1]. Most notably, these derivatives are the foundational building blocks for Ozanimod (Zeposia) , a highly selective sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of relapsing multiple sclerosis (MS) and ulcerative colitis.

This technical guide provides an authoritative analysis of the CAS registrations, mechanistic rationale, and self-validating synthetic protocols for the 2,3-dihydro-1H-indene-4-carbonitrile scaffold and its key derivatives.

Chemical Identity & CAS Registry Analysis

Due to the necessity of a functional group at the C1 position for downstream coupling, the pharmaceutical industry primarily relies on the oxidized and aminated derivatives of the indane-4-carbonitrile scaffold. The table below delineates the critical CAS registrations utilized in active pharmaceutical ingredient (API) manufacturing [1, 2].

Table 1: CAS Registry and Structural Derivatives

| Chemical Name | CAS Number | Molecular Formula | Molar Mass | Primary Application |

| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | C₁₀H₇NO | 157.17 g/mol | Primary synthetic precursor (Ketone) |

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | 1306763-57-4 | C₁₀H₁₀N₂ | 158.20 g/mol | Chiral intermediate (Free base) |

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile HCl | 1213099-69-4 | C₁₀H₁₁ClN₂ | 194.66 g/mol | Stable salt form for amide coupling |

Mechanistic Role in Drug Development

The selection of the 2,3-dihydro-1H-indene-4-carbonitrile scaffold in Ozanimod is not arbitrary; it is a masterclass in rational drug design governed by precise structure-activity relationships (SAR):

-

Steric Bulk and Lipophilicity: The rigid bicyclic indane ring perfectly occupies the hydrophobic binding pocket of the S1P₁ and S1P₅ receptors. This rigidity restricts conformational entropy, locking the molecule into an active agonistic conformation.

-

Electronic Tuning via Carbonitrile: The 4-carbonitrile group acts as a potent electron-withdrawing group (EWG). It tunes the pKa of the adjacent molecular regions and serves as a critical hydrogen-bond acceptor within the receptor's active site, vastly enhancing binding affinity[3].

-

Stereospecificity at C1: The (S)-configuration at the C1 position dictates the spatial trajectory of the aminoethanol tail. This specific vector is required for agonistic activity at S1P₁/S1P₅ while actively avoiding S1P₃ activation—a critical design choice, as S1P₃ agonism is associated with severe bradycardia.

Mechanism of S1P receptor modulation by the indane-4-carbonitrile derivative.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust API synthesis requires eliminating trace metal impurities and avoiding cryogenic conditions where possible. The following protocols represent the state-of-the-art, scalable workflows for synthesizing this scaffold.

Protocol A: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5)

Objective: Convert 4-bromo-1-indanone to the carbonitrile precursor via Palladium-catalyzed cyanation.

-

Reagent Preparation: Charge a dry, nitrogen-purged reactor with 4-bromo-1-indanone (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in anhydrous Dimethylformamide (DMF).

-

Causality of Cyanating Agent: Zn(CN)₂ is explicitly chosen over Copper(I) cyanide (CuCN, Rosenmund-von Braun reaction). CuCN requires harsh temperatures (>150°C) and forms intractable copper complexes that complicate downstream API purification. Zn(CN)₂ allows the reaction to proceed at 80–100°C with clean conversion.

-

Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous agitation. Monitor via HPLC until the starting material is <1%.

-

Workup: Quench with aqueous ammonia to solubilize zinc salts. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the off-white solid (CAS 60899-34-5).

Protocol B: Biocatalytic Asymmetric Reductive Amination to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Objective: Establish the (S)-chiral center with >99% enantiomeric excess (ee) using an Engineered Imine Reductase (IRED).

-

System Setup: Prepare a biphasic system using a buffer (pH 7.5) and 2-Methyltetrahydrofuran (2-MeTHF).

-

Causality of Solvent: 2-MeTHF is selected because it is a biomass-derived, environmentally benign solvent that provides superior phase separation compared to standard THF, preventing emulsion formation during biocatalytic workup [4].

-

Enzymatic Conversion: Introduce the engineered IRED mutant (e.g., IR262-F185E/F229L) alongside the ketone precursor (CAS 60899-34-5), an amine donor (ethanolamine), and an NADPH cofactor recycling system (Glucose Dehydrogenase/Glucose) [5].

-

Fed-Batch Strategy: Implement a continuous fed-batch addition of the imine intermediate. Causality: High concentrations of imines are prone to spontaneous hydrolysis in aqueous media. A fed-batch strategy keeps the steady-state concentration of the imine low, driving the equilibrium toward the (S)-amine product and achieving up to 70% isolated yield with >99% ee [5].

-

Isolation: Acidify the aqueous layer to pH 2.0 to partition the unreacted ketone into the organic phase. Basify the aqueous layer to pH 10.0 and extract the pure (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile into fresh 2-MeTHF. Treat with HCl gas to precipitate the stable hydrochloride salt (CAS 1306763-57-4).

Synthetic pathway of Ozanimod from the 1-oxo-indane-4-carbonitrile scaffold.

Quantitative Data Presentation

To ensure rigorous quality control during API synthesis, the following physicochemical parameters must be validated for the primary starting material.

Table 2: Physicochemical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile [1]

| Property | Value | Analytical Significance |

| Appearance | Off-white to pale yellow solid | Visual indicator of trace metal/oxidation impurities |

| Melting Point | 116–117 °C | Primary identity and purity verification |

| Boiling Point | 330.1 ± 31.0 °C (Predicted) | Relevant for distillation-based purifications |

| Density | 1.23 ± 0.1 g/cm³ | Required for reactor volume calculations |

| Topological Polar Surface Area | 40.9 Ų | Predictor of solubility in biphasic biocatalysis |

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53350322, (1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride." PubChem Database. Available at:[Link]

- European Patent Office. "Aryl Ethers and Uses Thereof (HIF/S1P Modulators)." EP3417851B1.

-

Royal Society of Chemistry. "Biomass-derived Solvents: Sustainable Organic Synthesis." RSC Books Gateway, 2021. Available at:[Link]

-

Li, J., et al. "Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase." Organic Letters, American Chemical Society, April 2025. Available at:[Link]

Physical properties of 2,3-Dihydro-1H-indene-4-carbonitrile

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile (CAS Number: 60899-34-5). It is important to note that while the topic requested was "2,3-Dihydro-1H-indene-4-carbonitrile," the preponderance of available scientific and commercial data points to the far more common and stable derivative, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile, also known as 4-Cyano-1-indanone. This guide will, therefore, focus on this latter compound, which is of significant interest to researchers in medicinal chemistry and drug development as a versatile synthetic intermediate.[1][2]

This document is intended for an audience of researchers, scientists, and drug development professionals. It aims to provide not just a list of properties, but also the scientific context and experimental considerations necessary for its effective use in a laboratory setting.

Molecular and Physicochemical Properties

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is a bicyclic organic compound featuring an indanone framework substituted with a nitrile group.[2] This combination of a ketone and a nitrile functional group on a rigid bicyclic scaffold imparts a moderate polarity to the molecule.[2] The physical properties are a direct consequence of its molecular structure, influencing its behavior in chemical reactions and its purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [2][3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Appearance | Off-white to solid powder | [4] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point | 330.1 - 331 °C at 760 mmHg | [1][5] |

| Density | 1.23 g/cm³ | [1] |

The relatively high melting point for a molecule of its size is indicative of a stable crystal lattice structure, likely influenced by dipole-dipole interactions from the polar ketone and nitrile groups.[2] The high boiling point further attests to the strength of these intermolecular forces.

Spectral Analysis

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is expected to show strong, characteristic absorption bands. For a similar compound, 4-cyano-3-methyl-1-indanone, characteristic peaks are observed at 2220 cm⁻¹ for the nitrile (C≡N) stretch and 1710 cm⁻¹ for the ketone (C=O) stretch.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide key information about the arrangement of non-exchangeable protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups (-CH₂-) of the five-membered ring would likely appear as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbons in the unique electronic environments. The carbonyl carbon of the ketone would be significantly downfield (δ > 190 ppm). The carbon of the nitrile group would appear in the δ 115-125 ppm range. The aromatic carbons would resonate in the δ 120-150 ppm region, while the two sp³ hybridized carbons of the methylene groups would be the most upfield.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (157.17). Fragmentation patterns would likely involve the loss of small, stable molecules such as CO (from the ketone) and HCN (from the nitrile group).

Synthesis and Purification

Synthetic Approach

A common method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a cyanide salt, often with a copper or palladium catalyst. A plausible synthetic route to 4-Cyano-1-indanone would start from 4-Bromo-1-indanone.

Caption: A generalized workflow for the synthesis of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile.

Experimental Protocol: Synthesis of 4-Cyano-1-indanone

This protocol is adapted from the synthesis of a similar compound, 4-Cyano-3-methyl-1-indanone.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-1-indanone and a slight molar excess (e.g., 1.1 equivalents) of copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and add it to an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extraction: Extract the product into an organic solvent like toluene or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its moderate polarity, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes could be effective. It has been noted to be soluble in dimethyl sulfoxide (DMSO).[9]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. The purity of the final product should be confirmed by melting point determination and spectral analysis.

Solubility Profile

The solubility of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is an important consideration for its use in reactions and for its purification.

-

Known Solubility: It is reported to be soluble in DMSO.[9]

-

Predicted Solubility: Based on its structure containing polar functional groups and a nonpolar aromatic ring system, it is expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and chloroform. It is likely to have lower solubility in nonpolar solvents like hexanes and limited solubility in water.

A systematic solubility study in a range of common laboratory solvents is recommended for specific applications.

Caption: Logical relationship between molecular structure and predicted solubility.

Safety and Handling

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, room-temperature environment.[10]

Conclusion

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is a valuable building block in organic synthesis with well-defined physical properties. Its stable, crystalline nature and moderate polarity make it a versatile intermediate for the development of more complex molecules. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective use in research and development.

References

Sources

- 1. physics.emu.edu.tr [physics.emu.edu.tr]

- 2. CAS 60899-34-5: 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. diva-portal.org [diva-portal.org]

- 5. 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5 [sigmaaldrich.com]

- 6. 60899-34-5|1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile|BLD Pharm [bldpharm.com]

- 7. 60899-34-5 | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | Aryls | Ambeed.com [ambeed.com]

- 8. prepchem.com [prepchem.com]

- 9. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 [sigmaaldrich.com]

Physicochemical Profiling and Solubility Dynamics of 2,3-Dihydro-1H-indene-4-carbonitrile Derivatives in Drug Development

Executive Summary

The 2,3-dihydro-1H-indene-4-carbonitrile scaffold—most prominently utilized in its 1-oxo (CAS 60899-34-5) and 1-hydroxy forms—is a critical pharmacophore and synthetic intermediate in the development of sphingosine 1-phosphate receptor 1 (S1P1) modulators, such as the highly selective agonist CYM-5442[1]. For formulation scientists and medicinal chemists, mastering the solubility profile of this bicyclic framework is paramount. Poor solubility can lead to erratic pharmacokinetics, while an optimized solvation strategy ensures high-yield synthetic modifications and reliable biological assay data. This whitepaper provides an in-depth technical analysis of the solubility characteristics, solvation mechanics, and validated experimental protocols for handling 2,3-dihydro-1H-indene-4-carbonitrile and its functionalized analogs.

Structural Mechanics and Solvation Causality

The core structure of 2,3-dihydro-1H-indene-4-carbonitrile consists of a lipophilic bicyclic indane ring fused with a highly polar, electron-withdrawing carbonitrile (-C≡N) group[2].

-

Dipole Interactions and Solvation : The carbonitrile group acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donor capabilities[2]. This creates a moderate dipole moment, rendering the base scaffold moderately soluble in purely aqueous media but highly soluble in polar aprotic solvents (e.g., DMSO) where dipole-dipole interactions dominate[3].

-

Impact of Functionalization : The introduction of a ketone at the C1 position (forming 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile) increases the topological polar surface area (TPSA), slightly enhancing aqueous solubility (Log S ≈ -1.84) and enabling its use as a versatile intermediate[4]. Reduction of this ketone to the 1-hydroxy derivative fundamentally alters the solubility profile by introducing a hydrogen-bond donor. This specific modification is critical for achieving the favorable pharmacokinetics and moderate water solubility required for central nervous system (CNS) penetrance in downstream APIs like CYM-5442[1].

Quantitative Solubility Data

The following table synthesizes the solubility metrics for the primary commercially relevant derivative, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5), serving as the baseline for the scaffold's physicochemical behavior.

| Physicochemical Property | Value / Description | Analytical Method / Source |

| Molecular Weight | 157.17 g/mol | Standard Atomic Weights[5] |

| Log S (Aqueous) | -1.84 (Soluble class) | Topological method (Ali et al.)[4] |

| Aqueous Solubility | 1.39 - 2.27 mg/mL | Predictive / Shake-flask estimation[4] |

| Solubility in DMSO | ≥ 10 mg/mL (Highly Soluble) | Experimental Observation[3] |

| Solubility in Ethanol | Soluble (Optimal for reduction) | Synthetic Protocol Validation[1] |

| Melting Point | 116 - 117 °C | Capillary Method[5] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, solubility testing and synthetic workflows must be self-validating. The following protocols embed causality and quality control into every step.

Protocol 1: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility often overestimates true solubility due to transient supersaturation. The isothermal shake-flask method ensures true thermodynamic equilibrium is reached, providing reliable data for late-stage formulation.

-

Preparation : Weigh 10 mg of the 2,3-dihydro-1H-indene-4-carbonitrile derivative into a 2 mL glass HPLC vial.

-

Solvent Addition : Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). The presence of excess solid (a cloudy suspension) is mandatory to ensure the solution is fully saturated.

-

Equilibration : Seal the vial and incubate in an isothermal shaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevance) at 200 rpm for 48 hours.

-

Validation Step: Extract 10 µL micro-aliquots at 24h and 48h; if the quantified concentration varies by <5% between the two time points, thermodynamic equilibrium is confirmed.

-

-

Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.

-

Quantification : Dilute the clear supernatant with the mobile phase and analyze via HPLC-UV (λ ≈ 254 nm) against a standard curve prepared in a highly soluble matrix (e.g., DMSO/Acetonitrile).

Protocol 2: Solvent-Optimized Reduction to 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Causality: Ethanol is deliberately selected as the solvent because it fully dissolves the 1-oxo precursor at room temperature and acts as a necessary proton source to stabilize the alkoxy intermediate during sodium borohydride (NaBH4) reduction[1].

-

Suspension : Suspend 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 equiv, 0.4 M) and a catalytic amount of silica gel in anhydrous ethanol at 0 °C[1].

-

Reduction : Slowly add NaBH4 (0.33 equiv). The low temperature controls the exothermic hydride transfer, preventing over-reduction or off-target cleavage of the carbonitrile group[1].

-

Reaction Progression : Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (5:5). The complete disappearance of the UV-active ketone starting material spot confirms reaction completion.

-

-

Isolation : Remove the ethanol solvent under reduced pressure. Purify the resulting residue via column chromatography (Hexane/EtOAc 5:5) to yield the 1-hydroxy derivative as a white solid (approx. 80% yield)[1].

Visualizations

Thermodynamic solubility profiling workflow for indene-4-carbonitrile derivatives.

S1P1 receptor modulation pathway activated by indene-4-carbonitrile derived agonists.

Conclusion

The solubility of 2,3-dihydro-1H-indene-4-carbonitrile and its functionalized analogs is dictated by the delicate balance between its lipophilic bicyclic core and the polar, hydrogen-bond accepting carbonitrile group. By leveraging predictive Log S models and validated thermodynamic protocols, researchers can optimize solvent selection for both synthetic transformations (e.g., ethanol for reductions) and biological assays (e.g., DMSO for stock solutions). Understanding these physicochemical dynamics is a prerequisite for the successful development of next-generation S1P1 modulators and related neuro-penetrant therapeutics.

References

-

Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions Source: NIH / PubMed Central (PMC) URL:[Link]

Sources

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | CAS 60899-34-5 | Sun-shinechem [sun-shinechem.com]

- 4. 60899-34-5 | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | Aryls | Ambeed.com [ambeed.com]

- 5. echemi.com [echemi.com]

Stability Profiling of the 2,3-Dihydro-1H-indene-4-carbonitrile Scaffold: A Technical Whitepaper

Executive Summary

The 2,3-dihydro-1H-indene-4-carbonitrile (4-cyanoindane) scaffold, along with its oxidized and aminated derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, CAS 60899-34-5), represents a privileged substructure in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this motif in the development of sphingosine 1-phosphate (S1P) receptor modulators like Ozanimod [3] and novel bacterial topoisomerase inhibitors (NBTIs)[2].

The structural allure of this scaffold lies in its precise balance of conformational rigidity and electronic modulation. The bicyclic indane framework imparts lipophilicity and restricts rotational degrees of freedom, allowing for deep insertion into hydrophobic protein pockets. Simultaneously, the carbonitrile group acts as a potent, metabolically stable hydrogen bond acceptor [1]. However, to successfully transition this scaffold from discovery to commercial manufacturing, one must deeply understand its thermodynamic vulnerabilities and kinetic degradation pathways.

Structural Thermodynamics and Intrinsic Stability

The stability of 2,3-dihydro-1H-indene-4-carbonitrile is governed by the interplay between the electron-withdrawing nature of the nitrile group and the electron-rich aromatic ring fused to a cyclopentane moiety.

-

Benzylic Vulnerability : The C1 and C3 positions of the indane ring are benzylic. The causality of degradation here is rooted in bond dissociation energy (BDE). The abstraction of a hydrogen atom at C1 generates a radical that is highly stabilized by resonance with the adjacent aromatic system. Consequently, under oxidative stress, this position is highly susceptible to auto-oxidation, rapidly forming hydroperoxides that decompose into the 1-oxo derivative (1-indanone) [4].

-

Nitrile Hydrolysis : The -C≡N bond is highly polarized, rendering the carbon atom electrophilic. While the indane ring's steric bulk provides some shielding, extreme pH conditions lower the activation energy required for nucleophilic attack by water or hydroxide ions, driving the hydration of the nitrile to a primary amide, and subsequently to a carboxylic acid [1].

Self-Validating Experimental Protocol: Forced Degradation (ICH Q1A)

To rigorously evaluate the stability of this scaffold, I employ a self-validating forced degradation workflow. A protocol is only "self-validating" if it possesses internal checks that immediately flag analytical failures—specifically, through strict mass balance thresholds and orthogonal detection.

Objective : Induce 10-20% degradation to profile primary degradants without triggering secondary, non-physiological decomposition.

Step-by-Step Methodology :

-

Sample Preparation (Internal Control Setup) : Dissolve 2,3-dihydro-1H-indene-4-carbonitrile in a 50:50 mixture of LC-MS grade Acetonitrile/Water to a final concentration of 1.0 mg/mL.

-

Causality: This specific solvent ratio ensures complete solubilization of both the lipophilic parent and potential polar degradants, preventing precipitation that would skew mass balance calculations.

-

-

Stress Application :

-

Acidic: Add 1.0 mL of 0.1 N HCl to 1.0 mL of sample. Incubate at 60°C for 24 hours.

-

Basic: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of sample. Incubate at 60°C for 24 hours.

-

Oxidative: Add 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

-

Thermal: Expose 50 mg of solid powder to 80°C for 7 days.

-

-

Quenching (Zero-Time Verification) : Neutralize acidic/basic samples with equimolar NaOH/HCl immediately after the incubation period.

-

Causality: Quenching halts the kinetic reaction instantly. A t=0 control is simultaneously quenched to prove the quenching agents themselves do not induce artifactual degradation.

-

-

Orthogonal LC-MS/MS Analysis : Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a diode array detector (DAD) in series with a triple quadrupole mass spectrometer.

-

Causality: DAD provides concentration-proportional peak areas (assuming similar extinction coefficients), while MS provides structural elucidation. If a peak appears in UV but lacks an MS signal, it flags an ionization failure, preventing false negatives.

-

-

Mass Balance Calculation : Sum the molar equivalents of the parent compound and all identified degradants.

-

Causality: The system validates itself if the total mass balance is ≥95%. A drop below 95% indicates volatile degradant loss or irreversible column binding, requiring immediate method optimization.

-

Degradation Pathways Visualization

The following diagram maps the kinetic pathways observed during the forced degradation of the scaffold, highlighting the logical flow of the self-validating mass balance assay.

Figure 1: Forced degradation pathways and LC-MS/MS mass balance validation workflow.

Quantitative Stability Data

The empirical data derived from the self-validating protocol demonstrates the robust thermal stability of the indane framework, contrasted by its susceptibility to base-catalyzed hydrolysis and benzylic oxidation.

| Stress Condition | Reagent / Environment | Exposure (Time/Temp) | % Parent Remaining | Primary Identified Degradant | Mass Balance (%) |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours @ 60°C | 88.5% | Indane-4-carboxamide | 98.2% |

| Basic Hydrolysis | 0.1 N NaOH | 24 hours @ 60°C | 72.1% | Indane-4-carboxylic acid | 97.5% |

| Oxidation | 3% H₂O₂ | 24 hours @ 25°C | 81.0% | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 96.8% |

| Thermal (Solid) | Ambient Humidity | 7 days @ 80°C | 99.8% | None detected | 99.9% |

| Photolytic | UV/VIS (ICH Q1B) | 1.2M lux hours | 99.5% | None detected | 99.6% |

Conclusion & Formulation Implications

The 2,3-dihydro-1H-indene-4-carbonitrile scaffold exhibits excellent solid-state thermal and photolytic stability, making it highly amenable to standard formulation techniques such as direct compression or hot-melt extrusion [3]. However, its vulnerability to benzylic oxidation necessitates the exclusion of peroxide-generating excipients (e.g., certain grades of Povidone or PEGs) during drug product development. Furthermore, liquid formulations must be strictly buffered between pH 4.0 and 6.0 to mitigate the risk of nitrile hydrolysis. By understanding the causality behind these degradation mechanisms, formulation scientists can proactively design stable, efficacious drug products.

References

-

Title : Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

- Title: Process for the production of ozanimod (US20200087269A1)

Advanced Safety, Handling, and Mechanistic Profiling of 2,3-Dihydro-1H-indene-4-carbonitrile and Its Derivatives

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing pharmaceutical intermediate scale-up, I frequently observe that the handling of bicyclic nitriles is underestimated. 2,3-Dihydro-1H-indene-4-carbonitrile (commonly referred to as 4-cyanoindane) and its functionalized derivatives—specifically the 1-oxo (CAS 60899-34-5) and 1-amino (CAS 1306763-57-4) analogs—are highly potent chiral building blocks. Their primary industrial relevance lies in the synthesis of Ozanimod, a selective sphingosine 1-phosphate (S1P) receptor modulator utilized in the treatment of multiple sclerosis and ulcerative colitis.

The electrostatic properties of these powders, combined with their pharmacological potency and electrophilic reactivity, demand a rigorous, causality-driven approach to laboratory safety and experimental design. This whitepaper synthesizes the physicochemical behavior, toxicological mechanisms, and self-validating handling protocols required for the safe manipulation of these critical intermediates.

Workflow for Ozanimod synthesis using 4-cyanoindane intermediates.

Physicochemical Profiling & Causality

The structural architecture of 2,3-dihydro-1H-indene-4-carbonitrile consists of a lipophilic bicyclic indane core conjugated with a highly polar, electrophilic carbonitrile group at the 4-position.

Causality of Physical Behavior: The carbonitrile group acts as a strong hydrogen bond acceptor, imparting moderate polarity to the molecule. However, the bulky indane framework dominates its solubility profile, making these compounds highly soluble in organic solvents (e.g., dichloromethane, ethanol) but poorly soluble in water. The rigid bicyclic nature of the indene structure also drives its relatively high melting point and thermal stability, while simultaneously making the dry powder highly susceptible to static charge accumulation.

Table 1: Physicochemical Properties of Key Derivatives

| Property | 1-Oxo Derivative () | 1-Amino HCl Derivative () |

| Molecular Formula | C₁₀H₇NO | C₁₀H₁₁ClN₂ |

| Molecular Weight | 157.17 g/mol | 194.66 g/mol |

| Physical State | Off-white crystalline solid | Solid / Powder |

| Melting Point | 116–117 °C | > 200 °C (Decomposes) |

| Density | 1.23 g/cm³ | N/A |

| Boiling Point | 330.1 °C (Predicted) | N/A |

Mechanistic Toxicology & Hazard Assessment

Understanding why a chemical is hazardous is the first step in designing a foolproof safety system. The GHS classifications for these derivatives include Acute Oral Toxicity (H302), Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335) .

Toxicological Causality:

-

Dermal and Ocular Irritation (H315 / H319): The lipophilic indane core allows the molecule to easily partition into and penetrate the lipid-rich stratum corneum of the skin. Once absorbed, the electrophilic carbonitrile group can undergo non-specific covalent binding with nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins, triggering a localized inflammatory cascade.

-

Respiratory Tract Irritation (H335): Due to the low density and electrostatic nature of the powder, aerosolization is a significant risk. Inhalation of these fine particulates leads to direct contact with the aqueous mucosal membranes of the respiratory tract, causing rapid localized dissolution and severe irritation.

-

Acute Toxicity (H302): If systemically absorbed, nitriles undergo hepatic metabolism. While the indane-4-carbonitrile structure is sterically hindered—reducing the rapid enzymatic cleavage of the nitrile group by Cytochrome P450 enzymes—there remains a theoretical risk of slow cyanide release, leading to cellular hypoxia.

Mechanistic pathway of toxicity and irritation for 4-cyanoindane derivatives.

Table 2: GHS Hazard Classifications & Protective Measures

| Hazard Code | Classification | Causality & Mechanism | Required Protective Measure |

| H302 | Acute Toxicity, Oral (Cat 4) | Systemic absorption and potential hepatic bioactivation. | Closed-system handling; strict prohibition of oral contact. |

| H315 | Skin Irritation (Cat 2) | Lipophilic penetration and subsequent protein binding. | Double nitrile gloves; static-dissipative lab coat. |

| H319 | Eye Irritation (Cat 2A) | Direct mucosal contact and inflammatory cascade. | Snug-fitting chemical splash goggles (no safety glasses). |

| H335 | STOT SE 3 (Respiratory) | Aerosolization of electrostatic fine particulates. | Fume hood (0.4-0.6 m/s face velocity) or N95/P100 respirator. |

Self-Validating Handling & Experimental Protocols

To ensure scientific integrity and safety, every procedure must incorporate a feedback loop that validates its success before the operator proceeds to the next step. Below is the standard protocol for the reductive amination of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile—a critical step in synthesizing the Ozanimod intermediate .

Protocol: Reductive Amination to Yield (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Step 1: Environmental Control & Reagent Solubilization

-

Action: In a rigorously ventilated fume hood, dissolve 1.0 equivalent of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in a 1:1 (v/v) mixture of ethanol and water. Add 1.5 equivalents of hydroxylamine hydrochloride.

-

Causality: The mixed solvent system balances the lipophilicity of the indane core (soluble in EtOH) with the polarity of the hydroxylamine salt (soluble in water), ensuring a homogeneous reaction environment and preventing localized concentration spikes.

-

Validation Check: Visually confirm the absence of suspended particulates. The solution must be completely transparent before proceeding. If cloudy, the reaction kinetics will be non-linear and unsafe.

Step 2: Oxime Formation & Thermal Control

-

Action: Heat the reaction mixture to 85 °C under continuous magnetic stirring for 1 to 2 hours.

-

Causality: Elevated temperature provides the necessary activation energy for the nucleophilic attack of hydroxylamine on the sterically hindered ketone, driving oxime formation while preventing solvent boil-off.

-

Validation Check: Monitor the internal temperature using a calibrated PTFE-coated thermocouple. Validate reaction completion via LC-MS, ensuring the total disappearance of the starting material peak (m/z 157.17).

Step 3: Quench and Phase Separation

-

Action: Cool the mixture to room temperature, quench with excess deionized water, and extract three times with dichloromethane (DCM).

-

Causality: Quenching halts the reaction and precipitates highly polar, unreacted salts into the aqueous phase. DCM selectively partitions the target oxime intermediate due to its high affinity for the lipophilic indane framework.

-

Validation Check: Observe a sharp, distinct biphasic meniscus. Verify the aqueous layer pH is neutral (pH 6.5-7.5) using indicator strips before discarding, confirming the neutralization of unreacted hydroxylamine hydrochloride.

Step 4: Asymmetric Reduction

-

Action: Subject the isolated oxime to asymmetric reduction using a chiral catalyst or enzymatic transaminase to yield the (S)-1-amino enantiomer.

-

Causality: Stereocontrol is critical; only the (S)-enantiomer exhibits the correct spatial orientation for S1P receptor binding in the final Ozanimod API.

-

Validation Check: Perform Chiral HPLC. The product must elute with >95% enantiomeric excess (ee), validating the stereoselectivity of the reduction step before advancing to oxadiazole coupling.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, mechanistically sound interventions:

-

Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Soap acts as a surfactant to emulsify and remove the highly lipophilic indane core from the skin surface before it can penetrate the stratum corneum.

-

Ocular Exposure: Flush eyes with water or standard saline for 15 minutes, holding eyelids open. Causality: Rapid dilution prevents the electrophilic carbonitrile from covalently binding to corneal proteins.

-

Spill Decontamination: Do not dry-sweep. Mist the powder lightly with water or ethanol to collapse the electrostatic charge, then wipe up with absorbent pads. Dispose of all materials in a sealed, labeled biohazard/chemical waste container.

References

-

ACS Publications (The Journal of Organic Chemistry). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. Retrieved from:[Link]

The Versatile Scaffold: Applications of 2,3-Dihydro-1H-indene-4-carbonitrile in Modern Medicinal Chemistry

Abstract

The 2,3-dihydro-1H-indene framework, a privileged bicyclic motif, has long been a cornerstone in the design of potent therapeutic agents. Its rigid structure provides a reliable anchor for pharmacophoric elements, enabling precise interactions with biological targets. This guide focuses on a particularly valuable derivative, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile , a versatile building block whose strategic placement of a ketone and a nitrile group offers a rich platform for synthetic diversification. We will explore its pivotal role as a key intermediate in the development of potent central nervous system agents, specifically as AMPA receptor antagonists for anticonvulsant therapies. Furthermore, this document provides detailed protocols for the synthesis of advanced intermediates from this scaffold and discusses potential chemical transformations of its key functional groups to unlock a wider array of medicinally relevant structures.

Introduction: The Significance of the Indanone Core

The indanone scaffold is a recurring structural motif in a multitude of pharmacologically active compounds. Its prevalence stems from its rigid bicyclic nature, which effectively orients substituents in a defined three-dimensional space, a critical factor for optimizing binding affinity to protein targets. Perhaps the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone core.[1][2] The inherent bioactivity of this framework has spurred extensive research, leading to the discovery of indanone derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral properties.[1][3]

The subject of this guide, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile (also known as 1-oxo-4-indanecarbonitrile), emerges as a particularly strategic starting material. The presence of a ketone at the 1-position and a cyano group at the 4-position provides two orthogonal points for chemical modification, making it an ideal precursor for constructing complex heterocyclic systems.

Core Application: Synthesis of AMPA Receptor Antagonists

A primary and well-documented application of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is in the synthesis of potent antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4] AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast synaptic transmission. Overactivation of these receptors is implicated in excitotoxic neuronal damage associated with conditions like epilepsy and ischemia. Consequently, AMPA receptor antagonists are a key therapeutic strategy for developing anticonvulsant drugs.[5]

The indene-4-carbonitrile scaffold serves as the foundational element for constructing fused heterocyclic systems, such as imidazo[1,2-a]indeno[1,2-e]pyrazin-4(5H)-ones, which have shown significant affinity for the AMPA receptor.

Synthetic Pathway Overview

The general synthetic route leverages the reactivity of both the ketone and the nitrile functionalities of the starting material. The ketone is first converted into a reactive intermediate, which then participates in a condensation reaction, while the nitrile group is ultimately incorporated into a new heterocyclic ring. A key patent outlines a multi-step sequence starting from 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile to build the final, biologically active tetracyclic structure.

Below is a diagram illustrating the logical flow of this critical transformation.

Caption: Synthetic workflow for AMPA antagonist synthesis.

Protocol: Synthesis of 2-Bromo-2,3-dihydro-1-oxo-1H-indene-4-carbonitrile

This protocol describes the essential first step in the pathway: the α-bromination of the indanone core. This reaction introduces a leaving group adjacent to the carbonyl, activating the molecule for subsequent nucleophilic substitution and condensation.

Rationale: The α-position to a ketone is readily halogenated under acidic or basic conditions. The use of a reagent like copper(II) bromide provides a convenient and relatively mild method for this transformation, avoiding the need for handling elemental bromine directly.

Materials:

-

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

-

Methanol

-

Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Set up a reflux apparatus with a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

To the flask, add 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile (1 equivalent).

-

Add a solvent mixture of chloroform and ethyl acetate.

-

Add Copper(II) Bromide (approximately 2.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper(I) bromide precipitate.

-

Wash the precipitate with additional chloroform.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent such as methanol to afford pure 2-Bromo-2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.

Protocol: Condensation and Cyclization to the Heterocyclic Core

This protocol outlines the subsequent condensation with a substituted 2-aminoimidazole and the final cyclization to form the tetracyclic system.

Rationale: This is a variation of the Groebke–Blackburn–Bienaymé multicomponent reaction, a powerful tool for constructing imidazo-fused heterocycles.[6] The brominated indanone acts as the ketone component, reacting with the amino-heterocycle and a component that will form the final ring to yield the complex scaffold in a highly efficient manner.

Materials:

-

2-Bromo-2,3-dihydro-1-oxo-1H-indene-4-carbonitrile

-

Substituted 2-aminoimidazole derivative (e.g., 2-amino-1H-imidazole-5-carbonitrile)

-

A suitable aldehyde or glyoxal derivative

-

Solvent such as Dimethylformamide (DMF) or Ethanol

-

Base (e.g., Sodium Bicarbonate)

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-2,3-dihydro-1-oxo-1H-indene-4-carbonitrile (1 equivalent) in DMF.

-

Add the substituted 2-aminoimidazole derivative (1 equivalent) and the aldehyde/glyoxal component (1 equivalent).

-

Add a mild base such as sodium bicarbonate (2-3 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., diethyl ether).

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final imidazo[1,2-a]indeno[1,2-e]pyrazin-4(5H)-one derivative.

Biological Activity Data

Derivatives synthesized using this pathway have demonstrated high affinity for the AMPA receptor. While specific IC₅₀ values for a wide range of analogs are proprietary, the parent patent discloses that compounds prepared from this scaffold generally exhibit IC₅₀ values of less than 10 µM in [³H]AMPA binding assays. This level of potency confirms the utility of the 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile core for generating effective CNS-active agents.

| Compound Class | Target | Potency (IC₅₀) | Therapeutic Potential |

| Imidazo[1,2-a]indeno[1,2-e]pyrazin-4(5H)-ones | AMPA Receptor | < 10 µM | Anticonvulsant, Neuroprotection |

Further Synthetic Potential: Derivatization of Key Functional Groups

The true value of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile lies in its potential for diverse chemical modifications beyond the synthesis of AMPA antagonists. The nitrile and ketone moieties are gateways to a host of other functional groups critical for drug design.

Transformations of the 4-Carbonitrile Group

The nitrile group is a versatile functional handle that can be converted into several other key groups.

Caption: Potential derivatizations of the 4-carbonitrile group.

Protocol: Hydrolysis to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Rationale: Converting the nitrile to a carboxylic acid opens up possibilities for amide bond formation, a ubiquitous linkage in pharmaceuticals. Standard acid or base-catalyzed hydrolysis methods are effective.[7][8] Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive groups.

Materials:

-

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethanol (optional, to aid solubility)

-

Hydrochloric Acid (HCl) for acidification

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile (1 equivalent) with an excess of 10 M NaOH solution (e.g., 10-15 equivalents). Ethanol can be added as a co-solvent if needed.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (use appropriate ventilation).

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is ~1-2.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid.

Protocol: Reduction to 4-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Rationale: The primary amine functionality is a crucial building block for introducing a wide variety of substituents and for forming different heterocyclic systems. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[9]

Materials:

-

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Aqueous workup reagents (e.g., water, NaOH solution, Rochelle's salt solution)

Procedure (handle LiAlH₄ with extreme care):

-

Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Note: LiAlH₄ will also reduce the ketone. If selective nitrile reduction is desired, protection of the ketone or alternative reducing agents (e.g., catalytic hydrogenation with specific catalysts) would be necessary.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-alcohol product. Purification is typically achieved via column chromatography.

Conclusion

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile stands out as a highly valuable and versatile scaffold for medicinal chemistry research. Its demonstrated success as a key precursor for potent AMPA receptor antagonists highlights its utility in CNS drug discovery. The strategic positioning of its ketone and nitrile functional groups provides a rich chemical playground for researchers, enabling access to a wide diversity of complex molecular architectures. The protocols and synthetic strategies outlined in this guide are intended to empower drug development professionals to fully leverage the potential of this powerful building block in their quest for novel therapeutics.

References

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

-

Bonger, K. M., & van den Berg, R. J. B. H. N. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US5378729A - Amino acid derivative anticonvulsant.

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US3461123A - 1h-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation.

-

Attia, M. I., et al. (2013). Anticonvulsant Potential of Certain New (2E)-2-[1-Aryl-3-(1H- imidazol-1-yl)propylidene]. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Anticonvulsant-Potential-of-Certain-New-Aryl-3-(1H-Attia-Kadi/4a9d8e5b5f8c6b7e6c3d9a1e2f0a1c3d4b5e6f7a]([Link]

-

ACS Publications. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Retrieved from [Link]

-

Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. PubMed. Retrieved from [Link]

-

MDPI. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Google Patents. (n.d.). US4316839A - Imidazodiazepine derivatives.

-

ResearchGate. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

ResearchGate. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Retrieved from [Link]

- Google Patents. (n.d.). US20050033076A1 - Process for the preparation of indanones, and use of an indanone.

- Google Patents. (n.d.). EP0145214A2 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.

-

NIH. (n.d.). Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. Retrieved from [Link]

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

-

MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]

-

NIH. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

-

ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. PubMed. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Application Note: Advanced Synthetic Workflows Utilizing 2,3-Dihydro-1H-indene-4-carbonitrile

Executive Summary

The bicyclic scaffold of 2,3-dihydro-1H-indene-4-carbonitrile —most frequently utilized in its oxidized form, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS: 60899-34-5)—has emerged as a highly privileged building block in modern medicinal chemistry 1[1]. The rigid indane core restricts the conformational flexibility of derived pharmacophores, while the strongly electron-withdrawing carbonitrile group serves as both a key binding determinant (e.g., engaging in hydrogen bonding or dipole interactions) and a versatile synthetic handle for downstream functionalization.

This application note details the mechanistic rationale, synthetic routing, and self-validating experimental protocols for utilizing 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in the synthesis of high-value active pharmaceutical ingredients (APIs). Notable applications include the synthesis of Sphingosine-1-phosphate (S1P1) receptor modulators like Ozanimod , Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors for oncology [[2]](2], and Novel Bacterial Topoisomerase Inhibitors (NBTIs) [[3]](3].

Mechanistic Pathways & Synthetic Routing

The primary synthetic challenge when utilizing 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is the stereoselective functionalization of the C1 ketone. Because the final APIs often require a specific absolute configuration at this stereocenter (e.g., the (S)-enantiomer in Ozanimod), early-stage asymmetric induction is critical to maximize atom economy and avoid late-stage chiral resolution.

Two primary divergent pathways are utilized in industry:

-

Direct Asymmetric Ketone Reduction: Yields chiral alcohols for subsequent Mitsunobu inversions or substitutions.

-

Diastereoselective Reductive Amination: Utilizes a chiral auxiliary to directly install a stereodefined amine.

Figure 1: Divergent asymmetric synthetic workflows for indane-4-carbonitrile derivatives.

Experimental Protocols: Self-Validating Systems

Protocol A: Asymmetric Ketone Reduction via DIP-Chloride

Target: (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Causality & Mechanistic Rationale: B-chlorodiisopinocampheylborane (DIP-Cl) is selected over standard borohydrides because its bulky pinanyl groups create a highly constrained, rigid transition state. When the prochiral ketone coordinates to the boron atom, steric clashing between the indane ring and the pinanyl moieties forces the hydride transfer to occur almost exclusively to the Re-face of the carbonyl. This reagent-controlled asymmetry bypasses the need for expensive chiral transition-metal catalysts and prevents the generation of racemic mixtures 4[4].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL round-bottom flask and purge with N₂.

-

Solvation: Dissolve 10.0 g (63.6 mmol) of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Thermal Control: Cool the reaction mixture to -25°C using a dry ice/acetone bath. Critical Step: Maintaining -25°C is essential to rigidify the transition state and maximize enantiomeric excess (ee).

-

Reduction: Dropwise add 51.0 g (158 mmol) of (-)-DIP-Chloride over 30 minutes, maintaining the internal temperature below -20°C. Stir for 4 hours.

-

Quenching: Quench the reaction by adding an aqueous solution of diethanolamine (10 g in 100 mL water) at 25°C. Causality: Diethanolamine efficiently binds the boron byproduct, forming a stable, solid complex that drives precipitation and simplifies downstream extraction.

-

Extraction & Isolation: Add 50 mL of dichloromethane (DCM). Stir for 30 minutes, separate the organic layer, and wash with 10% NaCl solution.

-

Crystallization: Concentrate the organic layer under reduced pressure. Add 100 mL of hexane to the residue, stir until precipitation occurs, and filter to isolate the off-white powder.

Validation & Quality Control:

-

Yield Verification: Weigh the dried product (Expected: ~6.5 g, 64% yield).

-

Chiral Purity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate that the enantiomeric excess (ee) is >98%.

Protocol B: Diastereoselective Reductive Amination via Chiral Sulfinamide

Target: (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Causality & Mechanistic Rationale: Direct reductive amination of the indanone core typically yields racemic mixtures 5[5]. By first condensing the ketone with (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), a chiral sulfinyl imine is formed. The bulky tert-butyl group sterically shields one face of the imine. Subsequent reduction with NaBH₄ proceeds with exceptional diastereoselectivity because the hydride can only approach from the unhindered face .

Step-by-Step Methodology:

-

Condensation: In a reactor, combine 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium toward imine formation. Stir at 60°C for 12 hours.

-

Reduction: Cool the resulting sulfinyl imine solution to -50°C. Add NaBH₄ (1.5 eq) in portions. Stir for 4 hours. Causality: Low temperatures minimize epimerization and maximize the facial selectivity of the hydride attack.

-

Deprotection: Quench with brine, filter through Celite, and concentrate. Dissolve the crude intermediate in methanol and add 4M HCl in dioxane to cleave the sulfinyl group.

-

Precipitation: Add diethyl ether to precipitate the (S)-amine hydrochloride salt.

Validation & Quality Control:

-

NMR Confirmation: Perform ¹H-NMR to ensure the complete disappearance of the tert-butyl singlet (~1.2 ppm), confirming full deprotection.

-

Diastereomeric Excess: Prior to deprotection, check the de of the sulfinyl imine intermediate via HPLC (Expected: >98% de).

Quantitative Data: Yield & Selectivity Optimization

To assist in route selection, the following table summarizes the quantitative performance of various reduction strategies applied to the 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile scaffold.

Table 1: Quantitative Comparison of Asymmetric Reduction Strategies

| Synthetic Strategy | Reagents & Catalysts | Chiral Inductor | Yield (%) | Selectivity | Scalability / Notes |

| Direct Asymmetric Reduction | (-)-DIP-Cl, THF, -25°C | (-)-DIP-Cl (Reagent-controlled) | 64.3% | >98% ee | High; Diethanolamine quench simplifies workup and purification 4[4]. |

| Chiral Sulfinamide Reductive Amination | Ti(OEt)₄, (S)-tert-butanesulfinamide, NaBH₄ | (S)-tert-butanesulfinamide (Auxiliary) | ~80.0% | >98% de | Excellent; Avoids transition-metal catalysts and provides the amine directly . |

| Non-selective Reduction + Chiral Resolution | NaBH₄, EtOH, 0°C to RT | None (Requires downstream chiral HPLC) | >90.0% | Racemic | Low; Used primarily for early Structure-Activity Relationship (SAR) screening 5[5]. |

Downstream Biological Applications

Once functionalized, the indane-4-carbonitrile derivatives are frequently coupled with oxadiazole or other heterocyclic systems to yield potent therapeutics. The most prominent example is the S1P1 receptor agonist class. The carbonitrile group plays a critical role in anchoring the molecule within the S1P1 receptor pocket, driving receptor internalization and subsequent degradation. This mechanism effectively sequesters lymphocytes in lymph nodes, reducing neuroinflammation in conditions like Multiple Sclerosis.

Figure 2: Pharmacodynamic signaling pathway of S1P1 receptor agonism by indane derivatives.

References

- Source: google.

-

A Process For The Preparation Of Ozanimod Intermediate - Quick Company Source: quickcompany.in URL:[Link]

-

PROCESS FOR THE PRODUCTION OF OZANIMOD - European Patent Office - EP 3630738 B1 Source: epo.org URL:[Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2017/0217892 A1 Source: googleapis.com URL:[Link]

-

Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC Source: nih.gov URL:[Link]

Sources

- 1. CAS 60899-34-5: 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For The Preparation Of Ozanimod Intermediate [quickcompany.in]

- 5. US8796318B2 - Modulators of sphingosine phosphate receptors - Google Patents [patents.google.com]

Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung von 2,3-Dihydro-1H-inden-4-carbonitril

Verfasst von Ihrem Senior Application Scientist

Dieses Dokument bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung einen detaillierten technischen Leitfaden zur Derivatisierung von 2,3-Dihydro-1H-inden-4-carbonitril. Der Schwerpunkt liegt auf der Erläuterung der chemischen Logik hinter den Protokollen, um eine fundierte experimentelle Gestaltung und erfolgreiche Synthese zu ermöglichen.

Einleitung: Die strategische Bedeutung des Indan-Gerüsts

Das 2,3-Dihydro-1H-inden, allgemein als Indan bekannt, stellt ein attraktives bicyclisches Gerüst für die rationale Entwicklung von therapeutischen Molekülen dar.[1][2] Seine starre Konformation, die einen aromatischen Benzolring mit einem aliphatischen Cyclopentanring verbindet, bietet eine ausgezeichnete Plattform für die präzise Anordnung von Substituenten im dreidimensionalen Raum.[3] Diese Eigenschaft ist entscheidend für die Optimierung von Molekül-Ziel-Interaktionen. Indan-Analoga sind Kernbestandteile mehrerer wirksamer Pharmazeutika, darunter der HIV-Protease-Inhibitor Indinavir und das Alzheimer-Medikament Donepezil.[3]

Das Molekül 2,3-Dihydro-1H-inden-4-carbonitril ist ein besonders wertvolles Ausgangsmaterial. Die Nitrilgruppe (-C≡N) an Position 4 ist ein vielseitiger chemischer "Griff", der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann. Diese Fähigkeit, das Molekül systematisch zu modifizieren, ermöglicht eine umfassende Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), was für die moderne medizinische Chemie von grundlegender Bedeutung ist.[1]

Übersicht der Derivatisierungsstrategien

Die Derivatisierung von 2,3-Dihydro-1H-inden-4-carbonitril konzentriert sich hauptsächlich auf die Umwandlung der hochreaktiven Nitrilgruppe. Die elektronenziehende Natur der Nitrilgruppe macht das benachbarte Kohlenstoffatom elektrophil und anfällig für nukleophile Angriffe.[4][5] Die wichtigsten Derivatisierungswege werden im Folgenden beschrieben und visualisiert.

Abbildung 1: Zentrale Derivatisierungswege für 2,3-Dihydro-1H-inden-4-carbonitril.

Protokoll 1: Saure Hydrolyse zur Synthese von 2,3-Dihydro-1H-inden-4-carbonsäure

Wissenschaftliche Begründung: Die saure Hydrolyse von Nitrilen ist eine klassische und robuste Methode zur Herstellung von Carbonsäuren. Der Mechanismus beginnt mit der Protonierung des Nitril-Stickstoffs, was die Elektrophilie des Kohlenstoffatoms drastisch erhöht.[6] Dies ermöglicht den nukleophilen Angriff eines Wassermoleküls. Nach einer Tautomerisierung entsteht ein Amid-Intermediat, das unter den sauren Bedingungen weiter zur Carbonsäure hydrolysiert wird.[4] Die Verwendung einer konzentrierten Säure wie Schwefelsäure und erhöhte Temperaturen sind notwendig, um beide Stufen der Hydrolyse effizient voranzutreiben.

Benötigte Materialien:

-

2,3-Dihydro-1H-inden-4-carbonitril

-

Konzentrierte Schwefelsäure (H₂SO₄)

-

Destilliertes Wasser

-

Diethylether oder Ethylacetat

-

Gesättigte Natriumchloridlösung (Sole)

-

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

-

Rundkolben, Rückflusskühler, Heizmantel, Scheidetrichter, Rotationsverdampfer

-

pH-Papier oder pH-Meter

Schritt-für-Schritt-Protokoll:

-

Reaktionsaufbau: In einem 250-mL-Rundkolben werden 10,0 g (ca. 63,6 mmol) 2,3-Dihydro-1H-inden-4-carbonitril in 100 mL einer 50%igen (v/v) wässrigen Schwefelsäurelösung suspendiert.

-